molecular formula C7H5ClN4 B095277 5-(4-chlorophenyl)-1H-tetrazole CAS No. 16687-61-9

5-(4-chlorophenyl)-1H-tetrazole

Cat. No.: B095277
CAS No.: 16687-61-9
M. Wt: 180.59 g/mol
InChI Key: BGKOVWIBDZMJPN-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1H-tetrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups attached to the phenyl ring or the tetrazole ring itself.

Scientific Research Applications

5-(4-chlorophenyl)-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar in structure but with an oxadiazole ring instead of a tetrazole ring.

    5-(4-chlorophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring, offering different chemical properties and biological activities.

    5-(4-chlorophenyl)-1,2,4-triazole: Features a triazole ring, which can lead to different reactivity and applications.

Uniqueness

5-(4-chlorophenyl)-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylate groups makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

5-(4-chlorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKOVWIBDZMJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292881
Record name 5-(4-chlorophenyl)-1H-tetrazole
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16687-61-9
Record name 5-(4-Chlorophenyl)-2H-tetrazole
Source CAS Common Chemistry
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Record name NSC 86301
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Record name 16687-61-9
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Record name 5-(4-chlorophenyl)-1H-tetrazole
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Record name 5-(4-Chlorophenyl)-1H-tetrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 5-(4-chlorophenyl)-1H-tetrazole influence its susceptibility to electron-induced ring opening?

A: Research indicates that while the tetrazole group in this compound is generally susceptible to electron-induced ring opening, this process is influenced by the overall molecular structure. Studies comparing this compound with 5-chloro-1-phenyl-1H-tetrazole revealed that ring opening was only observed in the latter []. This suggests that the position of the chlorine atom and the phenyl ring significantly impact the electron density distribution within the molecule, affecting its reactivity to electron attachment and subsequent ring opening.

Q2: What are the corrosion inhibition properties of this compound?

A: this compound exhibits promising corrosion inhibition properties for mild steel, particularly in acidic environments []. Studies demonstrated its effectiveness in 1M HCl solution, with inhibition efficiency increasing with concentration and reaching a maximum at 500 ppm. This protective effect is attributed to the molecule's adsorption onto the mild steel surface, forming a barrier against corrosive agents.

Q3: How does this compound interact with mild steel surfaces to provide corrosion protection?

A: Experimental evidence suggests that this compound acts as a mixed-type corrosion inhibitor, affecting both anodic and cathodic corrosion reactions []. The molecule adsorbs onto the mild steel surface, following the Langmuir adsorption isotherm model. This adsorption process creates a protective layer that hinders the interaction between the corrosive environment and the metal surface, thereby reducing the corrosion rate.

Q4: What are the structural characteristics of this compound?

A: this compound crystallizes as two independent molecules, each situated on a twofold rotation axis []. Interestingly, the two molecules display different conformations: one is nearly planar, while the other exhibits a significant twist between the five-membered tetrazole ring and the six-membered phenyl ring. In the crystal lattice, neighboring molecules interact through N—H⋯N hydrogen bonds, forming a chain-like structure.

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